![molecular formula C19H15FN4OS B2893037 4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine CAS No. 955966-79-7](/img/structure/B2893037.png)
4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C19H15FN4OS and its molecular weight is 366.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS: 955966-79-7) is a thiazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure
The chemical formula for this compound is C24H19FN2O2S with a molecular weight of approximately 366.4 g/mol. The structural features include a fluorophenyl group and a methoxyphenyl group attached to a thiazole ring, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties . It has been shown to inhibit cell proliferation in various cancer cell lines, including Jurkat cells and HT-29 colon cancer cells. The mechanism involves the inhibition of cyclin-dependent kinase 9 (CDK9), which is crucial for RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1 .
Table 1: Antitumor Activity Data
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
Jurkat | 1.61 | CDK9 inhibition, Mcl-1 downregulation |
HT-29 | 1.98 | CDK9 inhibition, apoptosis induction |
Anticonvulsant Activity
The compound has also demonstrated anticonvulsant effects in animal models. In particular, it was effective in eliminating the tonic extensor phase in seizure models, suggesting a significant impact on neuronal excitability and synaptic transmission .
Case Study:
In a study evaluating various thiazole derivatives for anticonvulsant activity, this compound exhibited a notable reduction in seizure duration and frequency compared to control groups. This effect was attributed to its ability to modulate GABAergic transmission .
Cytotoxicity and Structure-Activity Relationship (SAR)
The cytotoxicity of this compound has been evaluated against several cancer cell lines, revealing promising results. The presence of the thiazole moiety is essential for cytotoxic activity, with modifications to the phenyl groups influencing potency. For instance, the introduction of electron-donating groups significantly enhances activity .
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Electron-donating groups | Increased cytotoxicity |
Substituted thiazole ring | Essential for activity |
Methoxy group presence | Enhances binding affinity |
特性
IUPAC Name |
4-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-25-15-8-4-13(5-9-15)17-11-26-19(23-17)24-18(21)16(10-22-24)12-2-6-14(20)7-3-12/h2-11H,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVDWBBWZFSOBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。